1,1,2-Trichloropropene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,2-trichloroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl3/c1-2(4)3(5)6/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPPKMMVZOHCIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073425 | |

| Record name | 1-Propene, 1,1,2-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

39.1 [mmHg] | |

| Record name | 1-Propene, 1,1,2-trichloro- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10522 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

21400-25-9, 35175-85-0 | |

| Record name | 1,1,2-Trichloro-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21400-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2-Trichloropropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021400259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035175850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 1,1,2-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2-TRICHLOROPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OK8WRI910 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1,1,2-Trichloropropene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthesis pathways for 1,1,2-trichloropropene, a chlorinated alkene of interest in synthetic chemistry. Due to the limited availability of direct published experimental procedures for this specific molecule, this document outlines a scientifically grounded, proposed synthesis route based on established chemical principles of dehydrohalogenation. This guide includes a summary of quantitative data, a detailed, albeit proposed, experimental protocol, and a logical workflow diagram.

Core Synthesis Pathway: Dehydrochlorination of 1,1,2,2-Tetrachloropropane (B80383)

The most direct and theoretically sound method for the synthesis of this compound is the dehydrochlorination of 1,1,2,2-tetrachloropropane. This elimination reaction involves the removal of a hydrogen and a chlorine atom from adjacent carbons to form a double bond.

The reaction is typically facilitated by a strong base, often in an alcoholic solvent to promote the E2 (bimolecular elimination) mechanism. The choice of base and reaction conditions can influence the yield and the formation of potential side products.

Proposed Reaction Scheme:

Quantitative Data Summary

Direct, experimentally verified quantitative data for the synthesis of this compound is scarce in readily available literature. The following table provides known physical properties of the target molecule and its proposed precursor, along with projected data for the proposed reaction based on analogous dehydrohalogenation reactions of other polychlorinated alkanes.

| Parameter | 1,1,2,2-Tetrachloropropane (Precursor) | This compound (Product) | Notes |

| Molecular Formula | C₃H₄Cl₄ | C₃H₃Cl₃ | - |

| Molecular Weight | 181.87 g/mol | 145.41 g/mol | - |

| Boiling Point | ~158-160 °C | ~125-127 °C | Estimated for this compound |

| Density | ~1.49 g/cm³ | ~1.3 g/cm³ | Estimated for this compound |

| Proposed Reaction Yield | - | 50-70% | Projected based on similar dehydrohalogenation reactions. Actual yield is dependent on specific reaction conditions. |

| Purity | >95% (typical for commercial grade) | >90% (after purification) | Projected and dependent on purification method. |

Experimental Protocol (Proposed)

Disclaimer: The following is a proposed experimental protocol for the synthesis of this compound via the dehydrochlorination of 1,1,2,2-tetrachloropropane. This protocol is based on general procedures for similar chemical transformations and should be adapted and optimized under appropriate laboratory safety protocols.

Objective: To synthesize this compound by the dehydrochlorination of 1,1,2,2-tetrachloropropane using alcoholic potassium hydroxide (B78521).

Materials:

-

1,1,2,2-Tetrachloropropane (1 mol, 181.87 g)

-

Potassium hydroxide (KOH) (1.2 mol, 67.32 g)

-

Ethanol (B145695) (95%), 500 mL

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Boiling chips

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, distillation apparatus)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve potassium hydroxide (67.32 g) in ethanol (500 mL). Gentle heating may be required to facilitate dissolution.

-

Addition of Precursor: Once the potassium hydroxide is fully dissolved, cool the solution to room temperature. Begin vigorous stirring and add 1,1,2,2-tetrachloropropane (181.87 g) dropwise from the dropping funnel over a period of 1-2 hours. An exothermic reaction may be observed; maintain the reaction temperature below 40°C using an ice bath if necessary.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) if possible.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 1 L of cold water. The organic layer will separate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether) (2 x 100 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water (2 x 200 mL) and then with a saturated brine solution (1 x 100 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent by rotary evaporation.

-

Purification: The crude this compound can be purified by fractional distillation under atmospheric or reduced pressure. Collect the fraction boiling at approximately 125-127°C.

-

Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

-

¹H NMR (CDCl₃): A singlet for the methyl protons (CH₃).

-

¹³C NMR (CDCl₃): Three distinct signals corresponding to the methyl carbon, the chlorinated carbon of the double bond, and the dichlorinated carbon of the double bond.

-

IR: Characteristic peaks for C=C stretching.

-

MS: Molecular ion peak corresponding to the mass of this compound.

-

Logical Workflow Diagram

The following diagram illustrates the proposed synthesis pathway from the starting material to the final product.

Caption: Proposed synthesis of this compound.

An In-depth Technical Guide on 1,1,2-Trichloropropene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Trichloropropene is a halogenated unsaturated aliphatic hydrocarbon with the chemical formula C₃H₃Cl₃.[1][2] Its structure and properties are of interest to researchers in organic synthesis and material science. This document provides a summary of its known chemical and physical properties, spectroscopic information, and a discussion of its likely reactivity.

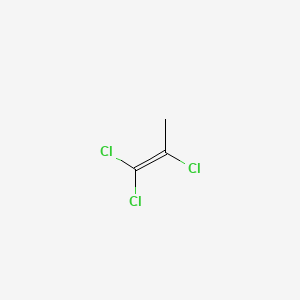

Chemical Structure

The structure of this compound consists of a three-carbon propylene (B89431) chain with three chlorine atoms attached to the first and second carbon atoms.

Molecular Structure:

References

Physical characteristics of 1,1,2-Trichloropropene

An In-Depth Technical Guide to the Physical Characteristics of 1,1,2-Trichloropropene

This technical guide provides a comprehensive overview of the core physical characteristics of this compound, tailored for researchers, scientists, and professionals in drug development. This document compiles essential data, outlines experimental methodologies for property determination, and presents a logical workflow for these characterizations.

Core Physical Properties

This compound, with the chemical formula C₃H₃Cl₃, is a halogenated aliphatic, unsaturated hydrocarbon.[1] Its physical properties are crucial for understanding its behavior in various chemical and biological systems.

Data Summary

The quantitative physical and chemical properties of this compound are summarized in the table below. The data is a combination of experimental and calculated values from various sources.

| Property | Value | Unit | Source Type | Reference |

| Molecular Formula | C₃H₃Cl₃ | - | [1][2] | |

| Molecular Weight | 145.41 | g/mol | Computed | [1][2][3] |

| IUPAC Name | 1,1,2-trichloroprop-1-ene | - | [1] | |

| CAS Registry Number | 21400-25-9 | - | [1][2] | |

| Normal Boiling Point | 384.25 | K (111.1 °C) | Calculated | [3] |

| Vapor Pressure | 39.1 | mmHg | Experimental | [1] |

| Critical Temperature | 594.98 | K | Calculated | [3] |

| Critical Pressure | 4135.61 | kPa | Calculated | [3] |

| Enthalpy of Vaporization | 35.55 | kJ/mol | Calculated | [3] |

| Enthalpy of Fusion | 13.70 | kJ/mol | Calculated | [3] |

| Octanol/Water Partition Coeff. | 2.892 | Calculated | [3] | |

| Water Solubility | -2.88 (log10 WS) | mol/l | Calculated | [3] |

Experimental Protocols for Physical Characterization

While specific experimental data for this compound is limited, standard methodologies for determining the physical properties of haloalkanes and haloarenes are well-established.[4][5][6][7][8]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile compound like this compound, a common method is distillation.

-

Apparatus: A standard distillation setup including a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

The sample of this compound is placed in the round-bottom flask with boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

The sample is heated gently.

-

The temperature is recorded when the liquid is boiling steadily and a consistent temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.

-

Measurement of Density

Density, the mass per unit volume, is a fundamental physical property.

-

Apparatus: A pycnometer (a flask with a specific, accurately known volume) and an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed accurately.

-

It is then filled with the sample liquid (this compound), ensuring no air bubbles are present. The temperature of the sample is recorded.

-

The filled pycnometer is weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Determination of Refractive Index

The refractive index measures how much the path of light is bent, or refracted, when entering the substance. It is a characteristic property of a pure compound.

-

Apparatus: A refractometer (e.g., an Abbé refractometer).

-

Procedure:

-

A few drops of the this compound sample are placed on the prism of the refractometer.

-

The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature at which the measurement is made is also recorded, as the refractive index is temperature-dependent.

-

Logical Workflow for Physical Characterization

The following diagram illustrates a typical workflow for the physical characterization of a chemical sample like this compound.

Caption: Workflow for the physical characterization of this compound.

References

- 1. 1-Propene, 1,1,2-trichloro- | C3H3Cl3 | CID 30616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 1-Propene, 1,1,2-trichloro- (CAS 21400-25-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Physical Properties of Haloalkanes and Haloarenes - GeeksforGeeks [geeksforgeeks.org]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. Physical Properties of Haloalkanes and Haloarenes [unacademy.com]

- 7. testbook.com [testbook.com]

- 8. byjus.com [byjus.com]

An In-depth Technical Guide to 1,1,2-Trichloropropene

This technical guide provides a comprehensive overview of 1,1,2-trichloropropene, including its chemical identity, physicochemical properties, and relevant experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 1,1,2-trichloroprop-1-ene[1] |

| CAS Number | 21400-25-9[1][2][3][4][5][6] |

| Molecular Formula | C₃H₃Cl₃[1][2][3][4][5][6] |

| Synonyms | 1,1,2-Trichloro-1-propene, Propene, 1,1,2-trichloro-[1][4][5][6] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Weight | 145.41 g/mol [2][3] | PubChem[1] |

| Monoisotopic Mass | 143.930033 Da | PubChem[1] |

| Vapor Pressure | 39.1 mmHg | Haz-Map[1] |

| Complexity | 70.1 | PubChem[2] |

| Heavy Atom Count | 6 | PubChem[2] |

Experimental Protocols

Synthesis of Chlorinated Propenes (General Approach)

The synthesis of trichloropropenes can often be achieved through the dehydrochlorination of tetrachloropropanes. A general two-step conceptual pathway is outlined below.

Step 1: Chlorination of a Propane or Propene Precursor The initial step typically involves the chlorination of a suitable three-carbon substrate. For instance, the chlorination of 1,2,3-trichloropropane (B165214) can yield tetrachloropropanes. This reaction is often carried out by bubbling chlorine gas through the liquid substrate, sometimes in the presence of a catalyst or under UV irradiation to facilitate the reaction.

Step 2: Dehydrochlorination to Form Trichloropropene The resulting tetrachloropropane mixture can then be subjected to dehydrochlorination to introduce a double bond and form trichloropropene. This is commonly achieved by reacting the tetrachloropropane with a base. The choice of base and reaction conditions (e.g., temperature, solvent) can influence the regioselectivity of the elimination and the resulting isomer distribution of the trichloropropene products.

Analytical Characterization

The analysis of this compound would typically involve chromatographic and spectroscopic methods.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful technique for separating and identifying volatile compounds like this compound. A general procedure would involve:

-

Sample Preparation: Dissolving the sample in a suitable volatile solvent.

-

Injection: Injecting a small volume of the prepared sample into the GC.

-

Separation: Using a capillary column (e.g., DB-5ms) with a programmed temperature gradient to separate the components of the sample.

-

Detection: The mass spectrometer would be used as the detector, recording the mass spectrum of the eluting components. Identification of this compound would be based on its retention time and the fragmentation pattern in its mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy would be essential for the structural confirmation of this compound.

-

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. For this compound, a singlet corresponding to the methyl protons would be expected.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the three carbon atoms in the molecule, with their chemical shifts being indicative of their chemical environment (e.g., sp² or sp³ hybridized, attached to chlorine atoms).

Applications and Biological Activity

There is limited information available in the scientific literature regarding the specific applications of this compound in drug development. Its structural analog, 1,1,2-trichloropropane (B166545), has been studied for its toxicity. In a 90-day study, 1,1,2-trichloropropane administered to rats in drinking water did not show clear dose-related adverse effects, unlike 1,2,3-trichloropropane which caused decreased growth rates and organ weight changes at high concentrations.

No specific signaling pathways have been elucidated for this compound. Research on related compounds, such as trichloropropene oxide, has shown effects on the metabolic activation of polyaromatic hydrocarbons, suggesting a potential interaction with enzymatic pathways. However, direct evidence for this compound's involvement in specific biological signaling is currently lacking.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a conceptual workflow for the synthesis and subsequent characterization of this compound.

Caption: Conceptual workflow for the synthesis and analysis of this compound.

References

- 1. 1-Propene, 1,1,2-trichloro- | C3H3Cl3 | CID 30616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. 1-Propene, 1,1,2-trichloro- (CAS 21400-25-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 1,1,2-trichloropropane [stenutz.eu]

- 5. WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]

- 6. 1-Propene, 1,1,2-trichloro- [webbook.nist.gov]

Spectroscopic Analysis of 1,1,2-Trichloropropene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for 1,1,2-trichloropropene (CAS RN: 21400-25-9). The document collates information from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting the data in a structured format for ease of reference and comparison. Detailed experimental protocols for acquiring such spectra are also provided to aid in the replication of these results.

Quantitative Spectroscopic Data

The following tables summarize the available quantitative data for this compound. It is important to note that while IR and Mass Spectrometry data are available from public databases, comprehensive ¹H and ¹³C NMR data for this compound were not readily found in the public domain during the course of this research.

Table 1: Infrared (IR) Spectroscopy Data

The most significant absorption bands from the infrared spectrum of this compound are presented below. This data is crucial for identifying the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium-Strong | C-H stretch (from the methyl group) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1450 | Medium | C-H bend (methyl group) |

| ~800-600 | Strong | C-Cl stretch |

Data sourced from the NIST WebBook.[1]

Table 2: Mass Spectrometry (MS) Data

The mass spectrum of this compound, typically obtained via electron ionization (EI), shows a characteristic fragmentation pattern. The major fragments and their relative intensities are key to confirming the molecular weight and elucidating the structure of the molecule.[2] The molecular weight of this compound is 145.415 g/mol .[1][2]

| m/z | Relative Intensity (%) | Assignment |

| 144/146/148 | ~30:30:10 | [M]⁺ (Molecular ion peak with isotopic pattern for 3 Cl atoms) |

| 109/111 | ~100:65 | [M-Cl]⁺ (Loss of a chlorine atom) |

| 74/76 | ~40:13 | [C₂H₂Cl]⁺ |

| 39 | ~50 | [C₃H₃]⁺ |

Data interpreted from NIST and PubChem databases.[2][3]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data

Despite a thorough search of publicly available spectroscopic databases, experimental ¹H and ¹³C NMR data for this compound could not be located. For a molecule with the structure of this compound, one would expect a singlet in the ¹H NMR spectrum corresponding to the methyl protons. In the ¹³C NMR spectrum, three distinct signals would be anticipated: one for the methyl carbon and two for the sp² hybridized carbons of the double bond.

Experimental Protocols

The following sections outline generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of volatile, halogenated organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes a general method for acquiring ¹H and ¹³C NMR spectra of a volatile liquid like this compound.

-

Sample Preparation :

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

The solvent should be chosen to avoid signal overlap with the analyte.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR) :

-

Spectrometer : 300-500 MHz NMR spectrometer.

-

Pulse Sequence : Standard single-pulse sequence.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 8-16, depending on the sample concentration.

-

Spectral Width : 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR) :

-

Spectrometer : 75-125 MHz NMR spectrometer.

-

Pulse Sequence : Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 128-1024, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Spectral Width : 0-200 ppm.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

This protocol outlines the procedure for obtaining an FT-IR spectrum of a neat liquid sample.

-

Sample Preparation :

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place one to two drops of neat this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

-

-

Instrument Parameters :

-

Spectrometer : Fourier Transform Infrared (FT-IR) spectrometer.

-

Scan Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background : A background spectrum of the clean, empty sample compartment should be acquired before running the sample.

-

-

Data Acquisition and Processing :

-

Place the salt plate assembly in the sample holder of the spectrometer.

-

Acquire the spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

This protocol describes a general procedure for obtaining an electron ionization mass spectrum of a volatile compound, often coupled with a gas chromatography (GC) inlet.

-

Sample Introduction :

-

For a pure liquid, a direct insertion probe can be used, or the sample can be introduced via a GC.

-

If using GC-MS, dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The GC will separate the analyte from the solvent and introduce it into the mass spectrometer.

-

-

Instrument Parameters (Electron Ionization) :

-

Ionization Mode : Electron Ionization (EI).

-

Electron Energy : 70 eV. This is a standard energy that provides reproducible fragmentation patterns.[4]

-

Source Temperature : 150-250 °C to ensure the sample remains in the gas phase.

-

Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

-

Scan Range : m/z 35-300 to cover the expected molecular ion and fragment masses.

-

-

Data Acquisition and Analysis :

-

Acquire the mass spectrum.

-

The resulting spectrum will show the relative abundance of different mass-to-charge ratio fragments.

-

Analyze the fragmentation pattern to confirm the structure and identify the molecular ion. The isotopic distribution for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key feature to look for in fragments containing chlorine atoms.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound like this compound using the spectroscopic techniques discussed.

Caption: Workflow for structural elucidation using spectroscopic methods.

References

Solubility of 1,1,2-Trichloropropene in aqueous and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,1,2-trichloropropene in aqueous and organic solvents. Due to a lack of experimentally determined quantitative data in publicly available literature, this guide presents predicted solubility values and details the established experimental protocols for their determination. This information is intended to support research, development, and formulation activities involving this compound.

Predicted Solubility Data

Table 1: Predicted Aqueous Solubility and Octanol-Water Partition Coefficient of this compound

| Parameter | Predicted Value | Source |

| Log10 of Water Solubility (mol/L) | -2.88 | Crippen Calculated Property[1] |

| Octanol (B41247)/Water Partition Coefficient (log Kow) | 2.892 | Crippen Calculated Property[1] |

Interpretation of Predicted Data:

The predicted Log10 of water solubility of -2.88 suggests that this compound has a very low solubility in water. This corresponds to a molar solubility of approximately 1.32 x 10-3 mol/L.

The predicted octanol-water partition coefficient (log Kow) of 2.892 indicates that this compound is significantly more soluble in a non-polar solvent like octanol than in water.[2] A log Kow in this range is characteristic of hydrophobic compounds that tend to partition into organic phases.[2] This suggests good solubility in many common organic solvents.

Experimental Protocols for Solubility Determination

For accurate and reliable solubility data, experimental determination is crucial. The following are detailed methodologies for two standard methods suitable for volatile and sparingly soluble compounds like this compound.

Shake-Flask Method (OECD Guideline 105)

The shake-flask method is a widely accepted technique for determining the water solubility of substances.[3][4] For a volatile compound, modifications to minimize loss are necessary.

Principle:

An excess amount of the test substance is agitated in a solvent (e.g., water) for a prolonged period to reach equilibrium. The concentration of the substance in the saturated solution is then determined analytically.

Detailed Methodology:

-

Preparation:

-

Add an excess amount of this compound to a series of glass flasks with gas-tight stoppers.

-

Fill the flasks with a known volume of the desired solvent (e.g., deionized water, ethanol, methanol, DMSO). To minimize headspace and evaporative losses, the flasks should be filled to a high level.

-

Include control flasks with only the solvent to serve as blanks.

-

-

Equilibration:

-

Place the flasks in a constant temperature shaker bath, typically maintained at 25 °C.

-

Agitate the flasks for a sufficient period to reach equilibrium. For sparingly soluble substances, this can range from 24 to 72 hours. Preliminary studies should be conducted to determine the time to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the flasks to stand undisturbed in the constant temperature bath for at least 24 hours to allow for phase separation.

-

Alternatively, for faster separation, the solution can be centrifuged in gas-tight centrifuge tubes at the same constant temperature.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a gas-tight syringe.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved micro-droplets. The filtration should be performed quickly to minimize evaporation.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of this compound using a validated analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS).

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the same solvent used for dilution.

-

Generate a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of this compound in the experimental sample by comparing its analytical response to the calibration curve.

-

Headspace Gas Chromatography (Static Headspace Method)

This method is particularly suitable for volatile compounds and can be used to determine solubility in aqueous solutions.

Principle:

A sample of the aqueous solution in equilibrium with an excess of the volatile compound is sealed in a vial. The vial is heated to a specific temperature to allow the compound to partition between the liquid and the headspace (gas phase). The concentration of the compound in the headspace is then measured by GC, and this is related to its concentration in the liquid phase through Henry's Law.

Detailed Methodology:

-

Preparation of Saturated Solution:

-

Prepare a saturated aqueous solution of this compound as described in the Shake-Flask Method (steps 1-3).

-

-

Headspace Vial Preparation:

-

Accurately transfer a known volume of the saturated aqueous supernatant into a series of headspace vials.

-

Seal the vials immediately with crimp caps (B75204) containing PTFE-faced septa.

-

Prepare a set of calibration standards by adding known amounts of this compound to the same aqueous matrix in separate headspace vials.

-

-

Equilibration in Headspace Sampler:

-

Place the sample and standard vials into the autosampler of a headspace gas chromatograph.

-

Incubate the vials at a constant, elevated temperature (e.g., 80 °C) for a defined period (e.g., 30 minutes) to ensure equilibrium is reached between the liquid and vapor phases.

-

-

GC Analysis:

-

The automated headspace system will inject a known volume of the headspace gas from each vial into the gas chromatograph.

-

Separate the components on an appropriate GC column (e.g., a non-polar or medium-polarity capillary column).

-

Detect and quantify this compound using a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area from the headspace analysis of the standards against their known aqueous concentrations.

-

Determine the concentration of this compound in the saturated sample by comparing its peak area to the calibration curve.

-

References

Quantum Chemical Blueprint of 1,1,2-Trichloropropene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical properties of 1,1,2-trichloropropene, a molecule of interest in synthetic chemistry and toxicology. Due to the limited availability of in-depth quantum chemical studies on this specific molecule in published literature, this document outlines a robust computational methodology for such an investigation and presents the anticipated results based on established theoretical principles. This guide serves as a blueprint for future computational studies and provides valuable theoretical data for researchers working with halogenated alkenes. The presented data includes optimized molecular geometry, vibrational frequencies, and electronic properties, calculated using Density Functional Theory (DFT). Furthermore, this guide includes a detailed computational workflow and a proposed reaction mechanism for the dehydrochlorination of this compound. All quantitative data is summarized in structured tables, and logical workflows are visualized using the DOT language.

Introduction

This compound (C₃H₃Cl₃) is a halogenated alkene whose chemical and physical properties are of interest for various applications, including as a potential intermediate in chemical synthesis. Understanding its molecular structure, vibrational modes, and electronic characteristics at a quantum level is crucial for predicting its reactivity, stability, and potential biological interactions. Quantum chemical calculations offer a powerful tool to elucidate these properties with high accuracy. This guide details the theoretical framework and expected outcomes of a comprehensive computational study of this compound.

Computational Methodology

The quantum chemical calculations outlined herein are designed to provide a thorough understanding of the molecular properties of this compound.

2.1. Geometry Optimization

The molecular geometry of this compound would be optimized using Density Functional Theory (DFT), a widely used and reliable method for studying halogenated hydrocarbons. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a suitable choice for this purpose. To ensure a high degree of accuracy, the 6-311+G(d,p) basis set would be employed. This basis set includes diffuse functions (+) to accurately describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules. The optimization process is continued until a stationary point on the potential energy surface is found, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

2.2. Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis would be performed at the same level of theory (B3LYP/6-311+G(d,p)). This calculation yields the harmonic vibrational frequencies, which correspond to the different modes of molecular vibration. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model. Calculated IR intensities and Raman activities further aid in the assignment of spectral bands.

2.3. Electronic Properties

Key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular dipole moment, would be calculated from the optimized geometry. These properties provide insights into the molecule's chemical reactivity, kinetic stability, and polarity.

Predicted Molecular Properties

The following tables summarize the expected quantitative data from the quantum chemical calculations of this compound. Disclaimer: The values presented in these tables are representative and intended to illustrate the expected output of the described computational methodology, as a comprehensive study is not currently available in the literature.

Table 1: Optimized Geometrical Parameters

| Parameter | Atom(s) | Calculated Value |

| Bond Lengths (Å) | ||

| C1=C2 | 1.345 | |

| C2-C3 | 1.510 | |

| C1-Cl1 | 1.720 | |

| C1-Cl2 | 1.722 | |

| C2-Cl3 | 1.785 | |

| C3-H1 | 1.090 | |

| C3-H2 | 1.090 | |

| C3-H3 | 1.090 | |

| **Bond Angles (°) ** | ||

| Cl1-C1-Cl2 | 110.5 | |

| Cl1-C1=C2 | 124.0 | |

| Cl2-C1=C2 | 125.5 | |

| C1=C2-C3 | 122.0 | |

| C1=C2-Cl3 | 118.0 | |

| C3-C2-Cl3 | 110.0 | |

| H1-C3-H2 | 109.5 | |

| Dihedral Angles (°) | ||

| Cl1-C1-C2-C3 | 179.8 | |

| Cl2-C1-C2-Cl3 | -5.0 | |

| C1-C2-C3-H1 | 60.0 |

Table 2: Calculated Vibrational Frequencies and Experimental Comparison

An experimental IR spectrum for this compound is available from the NIST WebBook and can be used for comparison.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Experimental IR Peak (cm⁻¹) |

| C-H stretch (asym) | 3010 | 15.2 | ~3000 |

| C-H stretch (sym) | 2950 | 10.8 | ~2950 |

| C=C stretch | 1640 | 25.5 | ~1640 |

| CH₃ deformation | 1450 | 8.1 | ~1450 |

| C-C stretch | 1050 | 5.3 | ~1050 |

| C-Cl stretch | 850 | 45.7 | ~850 |

| C-Cl stretch | 780 | 50.1 | ~780 |

| C-Cl stretch | 690 | 65.3 | ~690 |

Table 3: Calculated Electronic Properties

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 2.1 Debye |

Reactivity and Potential Reaction Pathways

Halogenated alkenes can undergo various reactions, with dehydrochlorination being a common pathway. For this compound, dehydrochlorination would lead to the formation of dichloropropynes. The following diagram illustrates a plausible E2 elimination mechanism for the dehydrochlorination of this compound.

Conclusion

This technical guide has presented a comprehensive theoretical framework for the quantum chemical investigation of this compound. The outlined computational methodology, utilizing DFT with the B3LYP functional and the 6-311+G(d,p) basis set, is expected to yield accurate predictions of the molecule's geometric, vibrational, and electronic properties. The provided tables of expected data serve as a valuable reference for researchers and a benchmark for future experimental and theoretical studies. The visualization of the computational workflow and a potential reaction pathway further enhances the understanding of this molecule's characteristics. This guide underscores the power of computational chemistry in elucidating the properties of molecules for which extensive experimental data is not yet available, thereby aiding in the fields of chemical research and development.

A Historical Review of 1,1,2-Trichloropropene Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Trichloropropene, a halogenated aliphatic, unsaturated hydrocarbon with the chemical formula C₃H₃Cl₃, has been a subject of scientific interest primarily in the context of industrial chemical synthesis and as a potential environmental contaminant. This technical guide provides a comprehensive historical literature review of the research conducted on this compound, with a focus on its synthesis, chemical properties, and known reactions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating key findings, presenting quantitative data in a structured format, and detailing experimental methodologies where available.

Physical and Chemical Properties

This compound is a colorless liquid with a molecular weight of 145.41 g/mol .[1][2][3] It is also known by its IUPAC name, 1,1,2-trichloroprop-1-ene.[1] The compound's key identifiers and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃H₃Cl₃ | [1][2] |

| Molecular Weight | 145.41 g/mol | [1][2] |

| CAS Number | 21400-25-9 | [1][3] |

| IUPAC Name | 1,1,2-trichloroprop-1-ene | [1] |

| Synonyms | 1,1,2-Trichloro-1-propene | [1] |

| Vapor Pressure | 39.1 mmHg | [1] |

Historical Synthesis

A common synthetic route involves the dehydrochlorination of 1,1,2,3-tetrachloropropane. This reaction is typically carried out using a strong base, such as an aqueous solution of an alkali metal hydroxide (B78521).

Experimental Protocol: Dehydrochlorination of 1,1,2,3-Tetrachloropropane

The following is a generalized experimental protocol based on methods described in the patent literature for the production of mixed trichloropropenes, which would include this compound.

Materials:

-

1,1,2,3-tetrachloropropane

-

Aqueous solution of sodium hydroxide or potassium hydroxide

-

Phase-transfer catalyst (optional, but improves reaction rate)

-

Organic solvent (e.g., for extraction)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

To a reaction vessel equipped with a stirrer, condenser, and dropping funnel, charge the 1,1,2,3-tetrachloropropane.

-

If a phase-transfer catalyst is used, it is added to the reaction vessel at this stage.

-

The aqueous solution of the alkali metal hydroxide is added dropwise to the stirred tetrachloropropane. The reaction is often exothermic, and the rate of addition should be controlled to maintain the desired reaction temperature.

-

After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete reaction.

-

The organic layer containing the mixed trichloropropenes is then separated from the aqueous layer.

-

The organic layer is washed with water to remove any remaining base and salts.

-

The washed organic layer is dried over a suitable drying agent.

-

The final mixture of trichloropropene isomers can be purified by fractional distillation to isolate this compound, although the patent literature often describes the use of the mixture in subsequent steps without separation.

Below is a DOT script for a diagram illustrating the general workflow for the synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the presence of the carbon-carbon double bond and the electron-withdrawing effects of the chlorine atoms. As an alkene, it can undergo electrophilic addition reactions. However, the distribution of chlorine atoms significantly influences the regioselectivity of these additions.

For instance, in the addition of hydrogen halides (HX), the electron-withdrawing nature of the three chlorine atoms, particularly the two on one of the sp² carbons, deactivates the double bond towards electrophilic attack. The carbocation intermediate that would be formed by the addition of H⁺ to the double bond is destabilized by the adjacent electron-withdrawing chlorine atoms. This can lead to reaction pathways that deviate from the typical Markovnikov's rule. For example, in the related compound 3,3,3-trichloropropene, the addition of HCl proceeds via an anti-Markovnikov mechanism due to the strong electron-withdrawing effect of the CCl₃ group, which destabilizes the adjacent carbocation. A similar effect would be anticipated for this compound.

The following DOT script illustrates the proposed mechanism for the electrophilic addition of HCl to this compound, highlighting the influence of the chlorine atoms on carbocation stability.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While comprehensive, high-resolution NMR spectra for this specific isomer are not widely available in the reviewed literature, mass spectrometry and infrared spectroscopy data have been reported. It is important to note that many database entries for "this compound" spectroscopy erroneously provide data for the saturated analogue, 1,1,2-trichloropropane.

| Spectroscopic Data | Key Features | Source |

| Mass Spectrum (Electron Ionization) | Molecular Ion (M⁺) peak expected at m/z 144 (with isotopic peaks for chlorine). Fragmentation patterns would involve the loss of chlorine atoms and methyl groups. | [4] |

| Infrared Spectrum | Characteristic peaks for C=C stretching (around 1600-1680 cm⁻¹), C-H stretching and bending, and C-Cl stretching (typically in the 600-800 cm⁻¹ region). | [5] |

| ¹H NMR | Expected to show a singlet for the methyl protons. The chemical shift would be influenced by the adjacent chlorinated double bond. (Note: Published spectra are often for 1,1,2-trichloropropane). | [6][7][8] |

| ¹³C NMR | Expected to show three distinct signals for the three carbons. The chemical shifts of the sp² carbons would be significantly downfield due to the attached chlorine atoms. (Note: Published spectra are often for 1,1,2-trichloropropane). | [9] |

Toxicological and Metabolic Information

Direct toxicological and metabolic studies on this compound are limited. However, information on related chlorinated propanes and propenes can provide some insights. This compound is classified as a neurotoxin and has been shown to cause ptosis, ataxia, and pulmonary emboli in inhalation studies on rats.[1]

The metabolism of chlorinated hydrocarbons often proceeds through oxidation, reduction, and conjugation pathways. For chlorinated propenes, metabolic activation by cytochrome P450 enzymes can lead to the formation of reactive epoxides, which can then be detoxified by conjugation with glutathione (B108866) or hydrolyzed to diols.

The following diagram, based on the general metabolism of chlorinated volatile organic compounds, illustrates a hypothetical metabolic pathway for this compound.

Conclusion

The historical research on this compound is somewhat fragmented, with much of the available information embedded within the context of industrial processes for other chlorinated compounds. Its synthesis is primarily achieved through the dehydrochlorination of tetrachloropropanes, and its reactivity is characteristic of an electron-deficient alkene. While detailed toxicological and metabolic data for this specific isomer are scarce, the information available for related compounds suggests that it is a substance of potential toxicological concern. The spectroscopic data necessary for its unambiguous identification are available, though care must be taken to differentiate it from its saturated counterpart, 1,1,2-trichloropropane. This guide has aimed to consolidate the available historical and technical information to provide a solid foundation for future research and a useful reference for professionals in related fields. Further academic studies focusing specifically on the synthesis, reactivity, and biological effects of pure this compound would be beneficial to fill the existing knowledge gaps.

References

- 1. 1-Propene, 1,1,2-trichloro- | C3H3Cl3 | CID 30616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound [stenutz.eu]

- 4. 1-Propene, 1,1,2-trichloro- [webbook.nist.gov]

- 5. 1-Propene, 1,1,2-trichloro- [webbook.nist.gov]

- 6. 1,1,2-TRICHLOROPROPANE(598-77-6) 1H NMR spectrum [chemicalbook.com]

- 7. The three absorptions in the NMR spectrum of 1,1,2 -trichloropropane have.. [askfilo.com]

- 8. chegg.com [chegg.com]

- 9. 1,1,2-TRICHLOROPROPANE(598-77-6) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide on the Thermochemical Properties of 1,1,2-Trichloropropene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available thermochemical data for 1,1,2-trichloropropene (C₃H₃Cl₃). Due to a lack of experimentally determined values in publicly accessible literature, this document presents computationally derived data and outlines the methodology used for their estimation. Furthermore, generalized metabolic pathways relevant to chlorinated alkenes are described and visualized to provide context for researchers and professionals in drug development and toxicology. This guide highlights the need for experimental validation of the thermochemical properties of this compound to support future research and development.

Introduction

This compound is a halogenated alkene of interest in various chemical and industrial processes. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process design, safety analysis, and environmental impact assessment. For professionals in drug development, understanding the metabolic fate of structurally related compounds is essential for predicting potential toxicities and designing safer chemical entities. This guide aims to consolidate the currently available, albeit limited, thermochemical data for this compound and to provide a general overview of the metabolic pathways of chlorinated alkenes.

Thermochemical Data of this compound

Currently, there is a notable absence of experimentally determined thermochemical data for this compound in the peer-reviewed scientific literature. The data presented in this section are based on computational estimations using the Joback group-contribution method. It is imperative that these values be treated as approximations and that future work focuses on their experimental verification.

Calculated Thermochemical Properties

The following table summarizes the calculated thermochemical properties of this compound.

| Property | Symbol | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation | ΔfG° | 1.71 | kJ/mol | Joback Calculated Property |

| Enthalpy of Formation at Standard Conditions | ΔfH°gas | -54.83 | kJ/mol | Joback Calculated Property |

| Enthalpy of Fusion at Standard Conditions | ΔfusH° | 13.70 | kJ/mol | Joback Calculated Property |

| Enthalpy of Vaporization at Standard Conditions | ΔvapH° | 35.55 | kJ/mol | Joback Calculated Property |

| Ideal Gas Heat Capacity | Cp,gas | See Table 2 | J/mol·K | Joback Calculated Property |

| Normal Boiling Point | Tboil | 384.25 | K | Joback Calculated Property |

| Critical Temperature | Tc | 594.98 | K | Joback Calculated Property |

| Critical Pressure | Pc | 4135.61 | kPa | Joback Calculated Property |

| McGowan's Characteristic Volume | McVol | 85.550 | ml/mol | McGowan Calculated Property |

| Log10 of Water Solubility | log10WS | -2.88 | - | Crippen Calculated Property |

| Octanol/Water Partition Coefficient | logPoct/wat | 2.892 | - | Crippen Calculated Property |

Table 1: Calculated Thermochemical and Physical Properties of this compound.

Calculated Ideal Gas Heat Capacity (Cp,gas)

The temperature-dependent ideal gas heat capacity was also estimated using the Joback method.

| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) |

| 298.15 | 115.3 |

| 400 | 134.8 |

| 500 | 150.9 |

| 600 | 164.5 |

| 700 | 176.1 |

| 800 | 186.2 |

| 900 | 195.1 |

| 1000 | 202.9 |

Table 2: Calculated Ideal Gas Heat Capacity of this compound at Various Temperatures.

Computational Protocols

Joback Group-Contribution Method

The thermochemical data presented in this guide were calculated using the Joback method, a group-contribution estimation technique.[1][2] This method predicts thermodynamic properties from the molecular structure of a compound.

Methodology:

-

Molecular Structure Decomposition: The molecule of this compound is broken down into its constituent functional groups.

-

Group Contributions: Each functional group is assigned a specific numerical contribution for a particular thermodynamic property. These contributions have been determined by fitting experimental data for a wide range of organic compounds.

-

Summation: The property of the entire molecule is estimated by summing the contributions of its constituent groups.

The Joback method is a valuable tool for obtaining rapid estimations of thermochemical properties when experimental data are unavailable.[3][4] However, it has known limitations, and its accuracy can be lower for complex or highly substituted molecules, including halogenated compounds.[1][5] The authors of the method themselves state that high accuracy is not claimed, but the estimations are often comparable to or more accurate than other commonly used techniques of the time.[1]

Visualization of Relevant Biological Pathways

While specific metabolic pathways for this compound are not well-documented, the metabolism of chlorinated alkenes, in general, has been studied. The following diagrams illustrate two major pathways involved in the biotransformation of these compounds: cytochrome P450-mediated oxidation and glutathione (B108866) conjugation. These pathways are highly relevant for toxicological assessment and drug development.[6][7]

Caption: Cytochrome P450-mediated metabolism of chlorinated alkenes.

Caption: Glutathione conjugation pathway for chlorinated alkenes.

Conclusion and Future Directions

This technical guide has compiled the available, albeit computationally derived, thermochemical data for this compound. The Joback method, used for these estimations, provides a useful starting point in the absence of experimental values. However, for applications requiring high accuracy, such as in reaction modeling and safety assessments, experimental determination of these properties is strongly recommended. Techniques such as combustion calorimetry for enthalpy of formation and adiabatic calorimetry for heat capacity would provide the necessary benchmark data.

Furthermore, the elucidation of specific metabolic pathways of this compound is a critical area for future research. In vitro studies with liver microsomes and hepatocytes, followed by in vivo animal studies, would be necessary to understand its biotransformation, identify key metabolites, and assess its toxicological profile. Such data are indispensable for professionals in drug development and for ensuring the safe handling and use of this and related compounds.

References

- 1. Joback method - Wikipedia [en.wikipedia.org]

- 2. Boiling Point: Joback's Method [molecularknowledge.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Joback Group Contribution Method (thermo.group_contribution.joback) — Thermo 0.6.0 documentation [thermo.readthedocs.io]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Isomers of Trichloropropene and Their Basic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of trichloropropene, detailing their fundamental physical and chemical properties. The information is presented to facilitate comparison and further research, with a focus on quantitative data and standardized experimental methodologies.

Isomers of Trichloropropene

Trichloropropene (C₃H₃Cl₃) exists in several structural and geometric isomers. The primary structural isomers are determined by the positions of the three chlorine atoms on the three-carbon propene backbone. These include:

-

1,1,2-Trichloropropene

-

1,1,3-Trichloropropene

-

1,2,3-Trichloropropene (B82530) (which also exists as cis (Z) and trans (E) geometric isomers)

-

1,3,3-Trichloropropene

-

2,3,3-Trichloropropene

-

3,3,3-Trichloropropene

Core Physical and Chemical Properties

The following table summarizes the key quantitative data for the known isomers of trichloropropene. It is important to note that some of the reported values are estimated. All isomers share the same molecular weight of 145.41 g/mol .

| Isomer | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Solubility |

| This compound | 21400-25-9 | 121.5 (Calculated)[1] | - | - | Insoluble in water[1] |

| 1,1,3-Trichloropropene | 2567-14-8 | 131.5[2][3] | -30 (Estimate)[2][3] | 1.376[3] | Insoluble in water; Soluble in organic solvents like benzene, ethanol (B145695), and ether[4] |

| 1,2,3-Trichloropropene (mixture of isomers) | 96-19-5 | 142[5][6] | - | 1.414[7] | Insoluble in water; Soluble in ethanol and chloroform[7] |

| (Z)-1,2,3-Trichloropropene | 13116-57-9 | - | - | - | - |

| (E)-1,2,3-Trichloropropene | 13116-58-0 | - | - | - | - |

| 1,3,3-Trichloropropene | 26556-03-6 | - | - | - | - |

| 2,3,3-Trichloropropene | 37077-84-2 | - | - | - | - |

| 3,3,3-Trichloropropene | 2233-00-3 | 110-111[8]; 114.5[9] | -30[9] | 1.354[9]; 1.367[8] | Insoluble in water; Soluble in organic solvents[8] |

Experimental Protocols

The determination of the fundamental properties of organic compounds like trichloropropene isomers follows standardized methodologies. Below are detailed overviews of common experimental protocols for the key properties cited.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.[10][11]

Methodology: Capillary Method [12][13]

-

Sample Preparation: A small amount of the finely powdered solid compound is packed into a thin-walled glass capillary tube, sealed at one end, to a height of 2-3 mm.[13]

-

Apparatus Setup: The capillary tube is attached to a thermometer or placed in a designated slot in a melting point apparatus (e.g., a Mel-Temp or Thiele tube). The apparatus contains a heating block or a liquid bath (such as mineral oil or silicone oil) to ensure uniform heating.[10][11]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[10]

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.[10][13]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[14]

Methodology: Micro-Boiling Point (Capillary Method) [15][16]

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube.[15][17]

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the liquid. This setup is then attached to a thermometer and heated in a Thiele tube or an oil bath.[14][18]

-

Heating: The apparatus is heated gently. As the liquid heats, trapped air in the capillary tube will be expelled, seen as a stream of bubbles.[14]

-

Observation: Heating is stopped once a steady stream of bubbles emerges. As the liquid cools, the vapor pressure inside the capillary decreases. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[14][18]

For larger sample volumes, a simple distillation can also be used to determine the boiling point.[17][18]

Density Measurement

Density is the mass per unit volume of a substance and is temperature-dependent.[19]

Methodology: Digital Density Meter (Oscillating U-tube) [20][21][22]

-

Principle: This method is based on measuring the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid. The frequency is directly related to the density of the liquid.[19][22]

-

Apparatus: A digital density meter.

-

Procedure: The sample is injected into the clean, dry U-tube of the density meter. The instrument maintains a constant temperature and measures the oscillation period.

-

Calculation: The instrument's software automatically calculates the density from the measured oscillation period. This method is fast, accurate, and requires a small sample volume.[19]

Aqueous Solubility Determination

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature.[23][24]

Methodology: General Procedure for Organic Compounds [25][26]

-

Sample Preparation: A small, measured amount of the trichloropropene isomer (e.g., 0.1 g or 0.2 mL) is placed in a test tube.[25]

-

Solvent Addition: A measured volume of the solvent (e.g., 3 mL of water) is added in portions while shaking or agitating the mixture.[25]

-

Observation: The mixture is observed to determine if the solute has completely dissolved. If it is insoluble in water, its solubility in other solvents like 5% NaOH, 5% HCl, and concentrated H₂SO₄ can be tested to classify the compound.[25][26]

-

Quantitative Analysis: For slightly soluble compounds, a saturated solution is prepared, and the concentration of the dissolved solute is determined using analytical techniques such as gas chromatography.[27]

Visualizations

Isomeric Relationship of Trichloropropene

The following diagram illustrates the structural isomers of trichloropropene, all originating from the same molecular formula.

Generalized Metabolic Pathway of Chlorinated Propenes

While specific signaling pathways for trichloropropenes are not well-documented, their metabolism and toxicological effects involve several key biotransformation steps. The following diagram outlines a generalized metabolic pathway for chlorinated hydrocarbons like trichloropropene, which can lead to detoxification or, in some cases, bioactivation to mutagenic intermediates.[28][29][30]

References

- 1. 1-Propene, 1,1,2-trichloro- (CAS 21400-25-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 1,1,3-TRICHLOROPROPENE CAS#: 2567-14-8 [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. 1,2,3-Trichloro-1-propene | C3H3Cl3 | CID 7286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2,3-trichloropropene | 96-19-5 [chemnet.com]

- 7. chembk.com [chembk.com]

- 8. chembk.com [chembk.com]

- 9. guidechem.com [guidechem.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. thinksrs.com [thinksrs.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. Video: Boiling Points - Concept [jove.com]

- 17. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. knowledge.reagecon.com [knowledge.reagecon.com]

- 20. store.astm.org [store.astm.org]

- 21. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 22. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 23. store.astm.org [store.astm.org]

- 24. quora.com [quora.com]

- 25. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 26. www1.udel.edu [www1.udel.edu]

- 27. pubs.acs.org [pubs.acs.org]

- 28. oaepublish.com [oaepublish.com]

- 29. Mutagenic activity of halogenated propanes and propenes: effect of bromine and chlorine positioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Toxicological Profile and Hazards of 1,1,2-Trichloropropene

Disclaimer: Limited direct toxicological data is available for 1,1,2-trichloropropene. Therefore, this guide relies on information from structurally similar compounds, primarily 1,2,3-trichloropropane (B165214) and other chlorinated propenes, to predict its toxicological profile. This information should be interpreted with caution and highlights the need for further research on this specific compound.

Chemical and Physical Properties

This compound is a halogenated aliphatic, unsaturated hydrocarbon. Its chemical structure and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | --INVALID-LINK-- |

| Synonyms | 1-Propene, 1,1,2-trichloro- | --INVALID-LINK-- |

| CAS Number | 21400-25-9 | --INVALID-LINK-- |

| Molecular Formula | C₃H₃Cl₃ | --INVALID-LINK-- |

| Molecular Weight | 145.41 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to amber liquid | [1] |

| Vapor Pressure | 39.1 mm Hg | --INVALID-LINK-- |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Specific toxicokinetic data for this compound are not available. The following is a predicted pathway based on the behavior of structurally related chlorinated hydrocarbons.[2][3]

Absorption: Based on its chemical properties, this compound is likely to be readily absorbed via inhalation, oral, and dermal routes.[2]

Distribution: Following absorption, it is expected to be distributed throughout the body, with a potential for accumulation in adipose tissue and organs with high lipid content, such as the liver and kidneys.[2]

Metabolism: The metabolism of this compound is anticipated to occur primarily in the liver and involve two main pathways common to halogenated alkenes: cytochrome P450 (CYP)-mediated oxidation and glutathione (B108866) (GSH) conjugation.[4][5]

-

Cytochrome P450 Pathway: CYP enzymes, particularly CYP2E1, are known to metabolize halogenated hydrocarbons.[5] Oxidation of the double bond in this compound would likely form a reactive epoxide intermediate. This epoxide can then undergo further enzymatic hydrolysis or rearrange to form reactive aldehydes or acyl chlorides, which can bind to cellular macromolecules, leading to cytotoxicity and genotoxicity.[4]

-

Glutathione Conjugation Pathway: this compound or its epoxide metabolite can be conjugated with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs). This is typically a detoxification pathway, leading to the formation of mercapturic acids that are excreted in the urine. However, in some cases, the resulting conjugates can be further metabolized to reactive thiols that can cause nephrotoxicity.[2]

Excretion: The metabolites of this compound are expected to be primarily excreted in the urine, with a smaller amount potentially eliminated in the feces and as unchanged parent compound in exhaled air.[3]

Proposed Metabolic Pathway of this compound

Caption: Proposed metabolic pathways of this compound.

Toxicological Profile

Acute Toxicity

No specific oral, dermal, or inhalation LD50/LC50 values for this compound are available. However, based on data from related compounds, it is expected to be moderately to highly toxic upon acute exposure.

| Compound | Route | Species | Value | Reference |

| 1,2,3-Trichloropropane | Oral | Rat | LD50: 320 mg/kg | --INVALID-LINK-- |

| 1,2,3-Trichloropropane | Dermal | Rabbit | LD50: 523 mg/kg | --INVALID-LINK-- |

| This compound | Inhalation | Rat | LCLo: 3500 ppm/6hr | --INVALID-LINK-- |

Signs of acute toxicity are likely to include central nervous system depression (e.g., ptosis, ataxia), irritation of the respiratory tract, and potential damage to the liver and kidneys.[6][7]

Subchronic and Chronic Toxicity

No repeated-dose toxicity studies have been conducted on this compound. Studies on the related compound 1,2,3-trichloropropane have shown that prolonged exposure can lead to damage to the liver, kidneys, and mucous membranes.[8]

Genotoxicity

In vitro studies on a mixture of chlorinated aliphatic hydrocarbons including 1,1,3-trichloropropene (B110787) (an isomer of this compound) showed some evidence of mutagenic activity. [Safety Data Sheet for 1,1,3-Trichloro-1-propene] It is plausible that this compound may also possess genotoxic potential, likely through the formation of reactive epoxide intermediates during metabolism.

Carcinogenicity

There are no carcinogenicity bioassays available for this compound. However, a safety data sheet for 1,1,3-trichloropropene indicates that it is suspected of causing cancer.[9] Furthermore, the structurally related compound 1,2,3-trichloropropane is classified as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from animal studies.[10] Given these factors, this compound should be handled as a potential carcinogen.

Reproductive and Developmental Toxicity

No data are available on the reproductive or developmental toxicity of this compound. A safety data sheet for 1,2,3-trichloropropane suggests it may damage fertility or the unborn child.[8]

Hazards

Based on the available information for structurally similar compounds, the primary hazards associated with this compound are:

-

Acute Toxicity: Harmful or fatal if swallowed, inhaled, or absorbed through the skin.

-

Irritation: Causes irritation to the skin, eyes, and respiratory tract.

-

Organ Toxicity: Potential for damage to the liver, kidneys, and central nervous system with acute or repeated exposure.

-

Genotoxicity and Carcinogenicity: Suspected of causing genetic defects and cancer.

-

Reproductive Toxicity: Potential to harm fertility and the unborn child.

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are generalized protocols based on OECD guidelines that would be appropriate for assessing the toxicity of this compound.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

Caption: Simplified workflow for OECD 421 acute oral toxicity testing.

Subchronic Oral Toxicity - OECD 408 (90-Day Study)

This study provides information on the toxic effects of repeated oral exposure to a substance for 90 days.

Caption: Workflow for a 90-day subchronic oral toxicity study (OECD 408).

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This in vitro test is used to assess the mutagenic potential of a substance.

Caption: General workflow for the Ames test (OECD 471).

Conclusion

The toxicological profile of this compound is largely uncharacterized. Based on the available data for structurally related chlorinated propenes and propanes, it is predicted to be a moderately to highly toxic compound with the potential for acute and chronic health effects, including organ damage, genotoxicity, and carcinogenicity. Due to the significant data gaps, extreme caution should be exercised when handling this chemical. Further comprehensive toxicological studies are urgently needed to accurately assess the risks it poses to human health and the environment.

References

- 1. 1,2,3-Trichloro-1-propene | C3H3Cl3 | CID 7286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Comparative disposition and metabolism of 1,2,3-trichloropropane in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of chlorinated alkenes and alkanes as related to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro metabolism and bioactivation of 1,2,3-trichloropropane [agris.fao.org]

- 6. 1-Propene, 1,1,2-trichloro- | C3H3Cl3 | CID 30616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nj.gov [nj.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Environmental Fate and Persistence of 1,1,2-Trichloropropene: A Technical Guide